Atomic vs. Molecular Fluorine: Reduced Sample Damage and Homogeneous Distribution in SWCNT Fluorination
In single-wall carbon nanotube (SWCNT) fluorination conducted at approximately 200 °C, atomic fluorine (F•, generated from XeF₂ thermal decomposition) produces significantly less sample damage and more homogeneous fluorine surface distribution compared to molecular fluorine (F₂) [1]. Both reagents achieve comparable stoichiometric ranges (CF₀.₀₅ to CF₀.₃₂ for F•; CF₀.₀₄ to CF₀.₃₇ for F₂), yet TEM, solid-state NMR, and Raman spectroscopy confirm divergent fluorination mechanisms [1]. DFT calculations reveal that HF-catalyzed F₂ deposition necessarily leads to highly fluorinated domain formation, whereas F• addition occurs spontaneously at the initial species arrival site [1].
| Evidence Dimension | Fluorination homogeneity and sample damage |
|---|---|
| Target Compound Data | Atomic fluorine (F•): homogeneous distribution; less sample damage |
| Comparator Or Baseline | Molecular fluorine (F₂): highly fluorinated domain formation; greater sample damage |
| Quantified Difference | Qualitative difference in homogeneity (TEM/Raman-verified); stoichiometric ranges overlapping (CF₀.₀₅–CF₀.₃₂ for F•; CF₀.₀₄–CF₀.₃₇ for F₂) |
| Conditions | SWCNT fluorination at ~200 °C; XeF₂ as F• source; F₂ as comparator |
Why This Matters
For procurement in carbon nanomaterial functionalization, atomic fluorine delivers superior surface uniformity without increasing stoichiometric fluorine content, critical for preserving nanotube electronic and mechanical integrity.
- [1] Zhang, W., Bonnet, P., Dubois, M., Ewels, C., Guérin, K., & Hamwi, A. Comparative Study of SWCNT Fluorination by Atomic and Molecular Fluorine. Chemistry of Materials, 2012, 24(9), 1744-1751. View Source
